3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone
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Overview
Description
3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring fused with a pyridazinone moiety, both of which are substituted with chlorobenzoyl and chlorophenyl groups, respectively. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Chlorobenzoylation: The pyrazole intermediate is then subjected to chlorobenzoylation using 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Pyridazinone Ring: The final step involves the reaction of the chlorobenzoylated pyrazole with 4-chlorophenylhydrazine under acidic or basic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
- 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-methylphenyl)-4(1H)-pyridazinone
- 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-fluorophenyl)-4(1H)-pyridazinone
Uniqueness
The uniqueness of 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)pyrazol-3-yl]-1-(4-chlorophenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O2/c21-13-5-7-14(8-6-13)25-12-10-18(27)19(24-25)17-9-11-26(23-17)20(28)15-3-1-2-4-16(15)22/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNCOOSEYFPPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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